1-(4-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a pyrimidinylamino group attached to a central urea moiety
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 2-methyl-6-propoxypyrimidine-4-amine.
Formation of Intermediate: The 4-chloroaniline is reacted with an isocyanate derivative to form an intermediate urea compound.
Coupling Reaction: The intermediate is then coupled with 2-methyl-6-propoxypyrimidine-4-amine under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis process, and implementation of continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to produce corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular processes.
Interacting with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that result in physiological responses.
Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4-(pyrimidin-4-ylamino)phenyl)urea: This compound lacks the methyl and propoxy groups on the pyrimidine ring, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-3-(4-((2-methyl-6-ethoxypyrimidin-4-yl)amino)phenyl)urea: The ethoxy group in place of the propoxy group may affect the compound’s solubility and reactivity.
1-(4-Chlorophenyl)-3-(4-((2-methyl-6-methoxypyrimidin-4-yl)amino)phenyl)urea: The presence of a methoxy group instead of a propoxy group may influence the compound’s pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-3-12-29-20-13-19(23-14(2)24-20)25-16-8-10-18(11-9-16)27-21(28)26-17-6-4-15(22)5-7-17/h4-11,13H,3,12H2,1-2H3,(H,23,24,25)(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPRKDZCXBLWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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